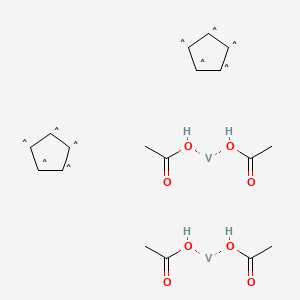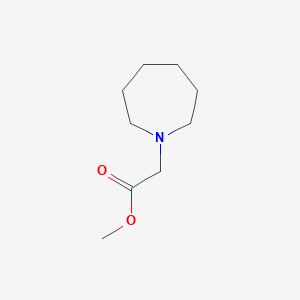
Phosphocholine calcium tetrahydrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphocholine chloride calcium salt tetrahydrate, Sigma Grade, is a chemical compound with the molecular formula CaO3POCH2CH2N(Cl)(CH3)3·4H2O and a molecular weight of 329.73 g/mol . It is also known by several synonyms, including calcium phosphorylcholine chloride, choline chloride phosphate calcium salt, and phosphorylcholine chloride calcium salt . This compound is widely used in various scientific research applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphocholine chloride calcium salt tetrahydrate can be synthesized through the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction typically involves the use of an aqueous solution and is carried out at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphocholine chloride calcium salt tetrahydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Phosphocholine chloride calcium salt tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce choline and calcium phosphate.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving phosphocholine chloride calcium salt tetrahydrate include water for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the hydrolysis of phosphocholine chloride calcium salt tetrahydrate are choline and calcium phosphate . Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Phosphocholine chloride calcium salt tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of phosphorylated compounds.
Biology: Employed in the study of cell membrane phospholipids and their functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of phosphocholine chloride calcium salt tetrahydrate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with cell membrane phospholipids, influencing membrane structure and function . The compound can also act as a precursor for the synthesis of other biologically active molecules .
Comparison with Similar Compounds
Phosphocholine chloride calcium salt tetrahydrate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
O-Phosphorylethanolamine: Another phosphorylated compound used in similar applications.
L-α-Glycerophosphorylcholine: A related compound with different biological functions.
Phosphorylcholine (trimethyl-d9) chloride calcium salt: A deuterated analog used in specialized research.
Phosphocholine chloride calcium salt tetrahydrate stands out due to its specific interactions with cell membrane phospholipids and its versatility in various scientific research applications .
Properties
Molecular Formula |
C5H24CaClNO8P+ |
|---|---|
Molecular Weight |
332.75 g/mol |
InChI |
InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/p+1 |
InChI Key |
YFRZEXLBVHTMGV-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)O.O.O.O.O.Cl.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

